molecular formula C21H16O2 B14739808 Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- CAS No. 132342-17-7

Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans-

Cat. No.: B14739808
CAS No.: 132342-17-7
M. Wt: 300.3 g/mol
InChI Key: MSPGUHVGYWHMPY-NHCUHLMSSA-N
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Description

Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- is a polycyclic aromatic hydrocarbon derivative. It is known for its complex structure, which includes multiple fused aromatic rings and a dihydrodiol moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the metabolic activation of certain carcinogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- typically involves the reduction of the corresponding epoxide. The epoxide can be prepared through the oxidation of Benz(j)aceanthrylene-3-methyl- using peracids such as m-chloroperbenzoic acid. The reduction of the epoxide to the dihydrodiol can be achieved using catalytic hydrogenation or chemical reduction methods with reagents like sodium borohydride .

Industrial Production Methods: the general approach would involve large-scale oxidation and reduction processes, with careful control of reaction conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- involves its metabolic activation to reactive intermediates that can form covalent bonds with DNA. This process is mediated by enzymes such as cytochrome P450, which oxidize the compound to form epoxides and dihydrodiols. These reactive intermediates can then interact with DNA, leading to the formation of DNA adducts and potential mutagenic effects .

Comparison with Similar Compounds

  • Benz(j)aceanthrylene, 3-methyl-
  • 1,2-Dehydro-3-methylcholanthrene
  • 3-Methylcholanthrylene
  • 3-Methylbenz(j)aceanthrylene

Comparison: Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-3-methyl-, trans- is unique due to its dihydrodiol moiety, which plays a crucial role in its metabolic activation and interaction with DNA. Similar compounds, such as Benz(j)aceanthrylene, 3-methyl-, lack this dihydrodiol group and therefore have different metabolic pathways and biological activities .

Properties

CAS No.

132342-17-7

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

(1R,2R)-3-methyl-1,2-dihydrobenzo[j]aceanthrylene-1,2-diol

InChI

InChI=1S/C21H16O2/c1-11-6-7-13-10-16-14-5-3-2-4-12(14)8-9-15(16)19-18(13)17(11)20(22)21(19)23/h2-10,20-23H,1H3/t20-,21-/m1/s1

InChI Key

MSPGUHVGYWHMPY-NHCUHLMSSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H](C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O

Canonical SMILES

CC1=C2C(C(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O

Origin of Product

United States

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